

Technical Monograph: 2-Cyclohexyl-3-methyloxirane

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Compound of Interest

Compound Name: 2-Cyclohexyl-3-methyloxirane

CAS No.: 164323-45-9

Cat. No.: B070226

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Structural Dynamics, Synthetic Pathways, and Reactivity Profiles

Executive Summary

2-Cyclohexyl-3-methyloxirane (CAS: Not widely listed as a commodity chemical; analogous to 1-cyclohexylpropene oxide) is a functionalized epoxide characterized by the fusion of a strained oxirane ring with a bulky cyclohexyl group and a methyl substituent. This compound serves as a critical model for studying steric versus electronic control in nucleophilic ring-opening reactions. Its structural complexity—featuring two contiguous chiral centers—makes it a valuable intermediate in the stereoselective synthesis of pheromones, fragrance compounds, and pharmaceutical scaffolds containing the cyclohexyl-propanol motif.

Structural & Stereochemical Analysis

2.1 Chemical Connectivity

The molecule consists of a three-membered ether (oxirane) ring.

- Position 2 (C2): Substituted with a cyclohexyl group (

).

- Position 3 (C3): Substituted with a methyl group (

).

The steric disparity between the bulky cyclohexyl group and the smaller methyl group creates a significant asymmetry that dictates the molecule's reactivity profile.

2.2 Stereoisomerism

The compound possesses two chiral centers at C2 and C3, giving rise to four possible stereoisomers.^[1] The relative stereochemistry is defined by the relationship between the substituents across the epoxide ring:

- Trans-Isomers: The cyclohexyl and methyl groups are on opposite sides of the ring plane. (Thermodynamically more stable).
 - (2R,3R) and (2S,3S) enantiomers.
- Cis-Isomers: The cyclohexyl and methyl groups are on the same side. (Sterically congested).
 - (2R,3S) and (2S,3R) enantiomers.

Conformational Note: The cyclohexyl ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions, although the attachment to the strained epoxide ring induces specific rotameric preferences around the C2-C(cyclohexyl) bond.

Synthetic Protocols

The most reliable route to **2-cyclohexyl-3-methyloxirane** is the Prilezhaev Reaction, utilizing the stereospecific epoxidation of 1-cyclohexylpropene with meta-chloroperoxybenzoic acid (m-CPBA).

3.1 Experimental Workflow (Standardized)

Reagents:

- Substrate: 1-Cyclohexylpropene (mixture of E/Z or pure isomer).

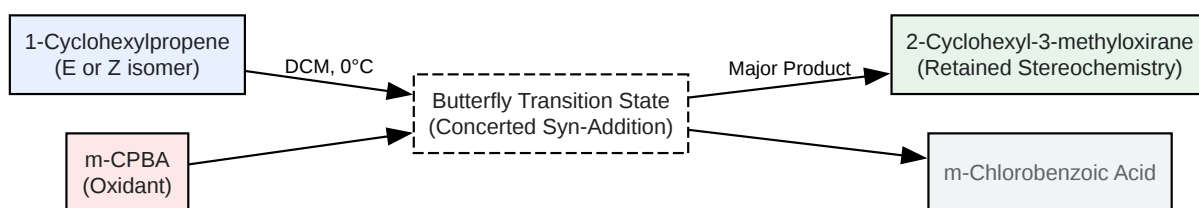
- Oxidant: m-CPBA (1.1 equivalents).
- Solvent: Dichloromethane (DCM) (anhydrous).[2]
- Buffer: Sodium bicarbonate () (to neutralize m-chlorobenzoic acid byproduct).

Protocol:

- Preparation: Dissolve 1-cyclohexylpropene (10 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.
- Addition: Cool the solution to 0°C. Add m-CPBA (11 mmol) portion-wise over 20 minutes to prevent exotherms.
- Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours. Monitor via TLC (Solvent: Hexane/EtOAc 9:1).
- Workup: Quench with saturated aqueous (to reduce excess peroxide) and saturated . Extract with DCM.
- Purification: Dry organic layer over , concentrate, and purify via silica gel flash chromatography.

Stereochemical Outcome: The reaction is a syn-addition.

- (E)-1-cyclohexylpropene trans-epoxide.
- (Z)-1-cyclohexylpropene cis-epoxide.



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Figure 1: Stereospecific synthesis via Prilezhaev epoxidation.

Reactivity & Regioselectivity: The Ring-Opening Paradox

The core utility of **2-cyclohexyl-3-methyloxirane** lies in its ring-opening reactions. The regioselectivity is controlled by the reaction conditions (Acidic vs. Basic), exploiting the competition between steric hindrance and electronic stabilization.

4.1 Comparative Regioselectivity Table^[3]

Condition	Mechanism	Dominant Factor	Attack Site	Product
Basic / Nucleophilic		Steric Hindrance	C3 (Methyl side)	2-cyclohexyl-3- functionalized-2- ol
Acidic (Protic)	Borderline	Electronic (Carbocation character)	C2 (Cyclohexyl side)	3-cyclohexyl-2- functionalized-3- ol

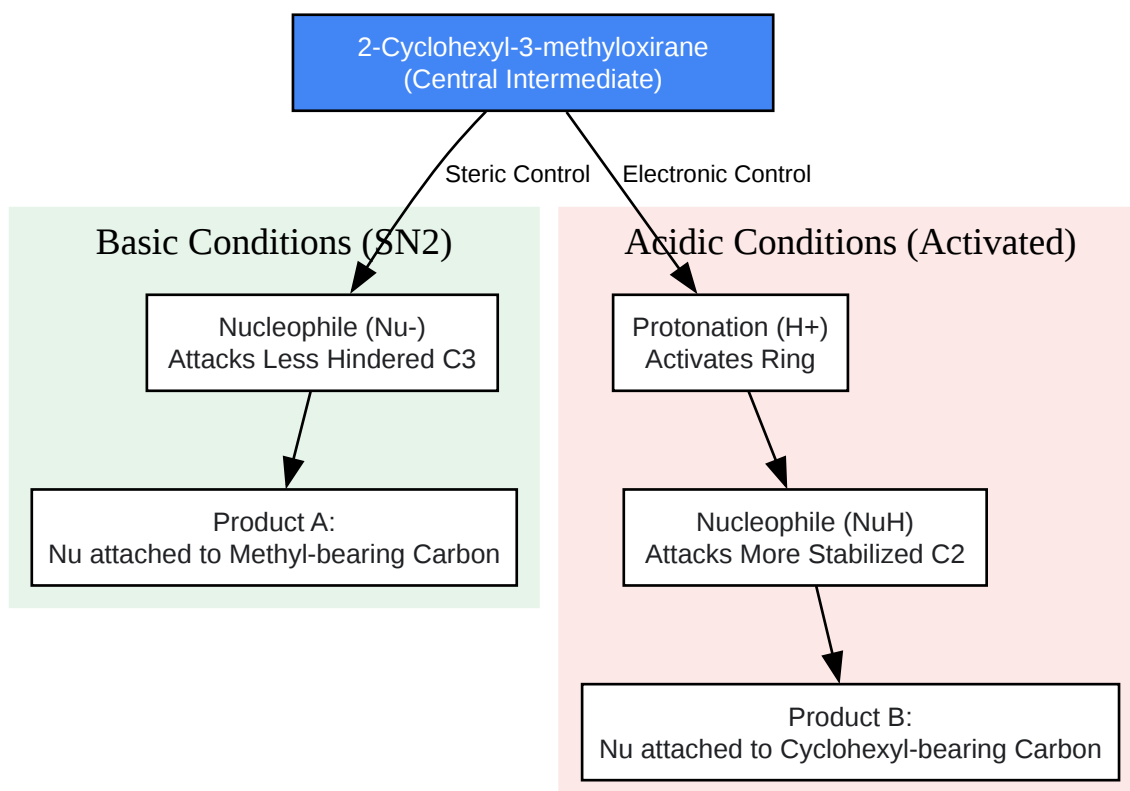
4.2 Mechanistic Insight^[4]

- Basic Conditions (e.g., NaOMe/MeOH): The nucleophile attacks the least hindered carbon. The methyl group at C3 offers significantly less steric bulk than the cyclohexyl group at C2.
 - Result: Nucleophile adds to C3; Oxygen remains at C2.
- Acidic Conditions (e.g.,

/MeOH): Protonation of the epoxide oxygen weakens the C-O bonds. The bond to C2 is weaker because the cyclohexyl group (a larger alkyl group) is better at stabilizing the developing partial positive charge (

) in the transition state than the methyl group.

- Result: Nucleophile attacks C2; Oxygen remains at C3.



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Figure 2: Divergent regioselectivity pathways based on reaction environment.

Spectroscopic Identification

Researchers must rely on NMR spectroscopy to confirm both the structure and the stereochemistry (cis vs. trans).

NMR (500 MHz,

) - Theoretical Consensus:

- Epoxide Protons (H2, H3):
 - Trans-isomer:

2.6 – 2.8 ppm. Appears as a doublet of doublets or multiplet. Key diagnostic is the coupling constant

.
 - Cis-isomer:

2.8 – 3.0 ppm.[5] Key diagnostic is the larger coupling constant

.
- Methyl Group:

1.2 – 1.3 ppm (Doublet).
- Cyclohexyl Protons:

1.0 – 1.9 ppm (Complex multiplet envelope).

NMR:

- Epoxide Carbons: Typically

55 – 65 ppm. The carbon attached to the methyl group usually appears slightly upfield of the carbon attached to the cyclohexyl group due to the

-effect differences, though they are close.

Applications in Drug Development

- Fragment-Based Drug Design (FBDD): The cyclohexyl-epoxide motif serves as a lipophilic anchor. Ring opening with amines yields

-amino alcohols, a pharmacophore found in beta-blockers and local anesthetics.
- Pheromone Synthesis: The structure mimics the core of several insect pheromones (e.g., Disparlure analogs). The precise stereocontrol available via the Prilezhaev reaction allows

for the synthesis of optically active attractants.

- Fragrance Chemistry: Hydrogenation or rearrangement (Meinwald rearrangement) yields cyclohexyl ketones or alcohols, valued for their woody/fruity olfactory profiles.

References

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